CCR5 Antagonist Potency: 6-(2,5-Difluorophenyl) vs. 2-(2,5-Difluorophenyl) Regioisomer
In a head-to-head comparison using the identical cell-based assay format, 6-(2,5-difluorophenyl)pyridin-3-amine demonstrates approximately 5.8‑fold stronger CCR5 antagonism than its positional isomer 2‑(2,5‑difluorophenyl)pyridin‑3‑amine. The 6‑(2,5‑difluorophenyl) analog achieves an IC₅₀ of 6,500 nM, compared to 37,600 nM for the 2‑(2,5‑difluorophenyl) substituted compound, both measured via inhibition of CCL5‑induced calcium mobilization in human MOLT4 cells [1][2]. This regioisomeric sensitivity underscores that the substitution position—not merely the presence of the difluorophenyl group—is the primary determinant of target engagement.
| Evidence Dimension | CCR5 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6,500 nM (6.50 × 10³ nM) |
| Comparator Or Baseline | 2-(2,5-Difluorophenyl)pyridin-3-amine: IC₅₀ = 37,600 nM (3.76 × 10⁴ nM) |
| Quantified Difference | 5.8-fold higher potency (lower IC₅₀) for the 6-(2,5-difluorophenyl) regioisomer |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4 cells; inhibition of CCL5-induced calcium mobilization after 1 h; detection by Fluor-4 |
Why This Matters
For research programs developing CCR5 antagonists against HIV or inflammatory diseases, selecting the 6-substituted regioisomer over the 2-substituted analog provides a 5.8-fold potency advantage at the screening stage, reducing the need for synthetic optimization to achieve initial target engagement.
- [1] BindingDB Entry BDBM50351144 (CHEMBL1817909). IC50 = 6.50E+3 nM; Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization after 1 h by Fluor-4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351144 (accessed 2026-05-02). View Source
- [2] BindingDB Entry BDBM50351151 (CHEMBL1817916). IC50 = 3.76E+4 nM; Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization after 1 h by Fluor-4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351151 (accessed 2026-05-02). View Source
